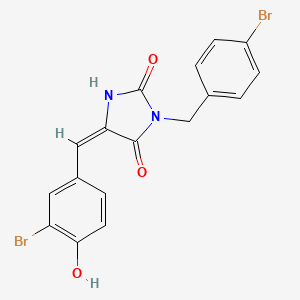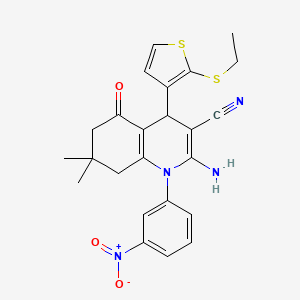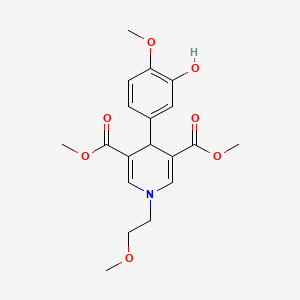![molecular formula C18H17BrN2O4 B11628692 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11628692.png)
5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-溴-4-甲基苯氧基)甲基]-3-(3,4-二甲氧基苯基)-1,2,4-噁二唑是一种有机化合物,属于噁二唑类。噁二唑是一类杂环化合物,其五元环中包含一个氧原子和两个氮原子。
准备方法
合成路线和反应条件
5-[(2-溴-4-甲基苯氧基)甲基]-3-(3,4-二甲氧基苯基)-1,2,4-噁二唑的合成通常涉及以下步骤:
噁二唑环的形成: 这可以通过在酸性或碱性条件下,将合适的酰肼与羧酸或其衍生物环化来实现。
醚化: 可以通过涉及酚和卤代烷的亲核取代反应引入苯氧基。
工业生产方法
这种化合物的工业生产方法可能涉及优化上述合成路线,以确保高收率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在苄位,导致形成相应的酮或醛。
还原: 还原反应可用于修饰官能团,例如将硝基还原为胺。
取代: 该化合物可以参与亲核取代反应,特别是在苄位和芳香位。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH4) 和在催化剂存在下的氢气 (H2)。
取代: 亲核取代反应通常涉及在极性溶剂中的氢氧化钠 (NaOH) 或碳酸钾 (K2CO3) 等试剂。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,苄位的氧化将产生苯甲醛或苯甲酸衍生物。
科学研究应用
5-[(2-溴-4-甲基苯氧基)甲基]-3-(3,4-二甲氧基苯基)-1,2,4-噁二唑具有多种科学研究应用:
药物化学: 由于其能够与生物靶标相互作用,它被研究用于其作为抗菌剂、抗真菌剂和抗癌剂的潜力。
材料科学: 该化合物被探索用于开发有机发光二极管 (OLED) 和其他电子材料。
有机合成: 它用作合成更复杂分子的构建单元,可用于各种偶联反应。
作用机制
5-[(2-溴-4-甲基苯氧基)甲基]-3-(3,4-二甲氧基苯基)-1,2,4-噁二唑的作用机制涉及它与特定分子靶标的相互作用。例如,在药物应用中,它可能通过与 DNA 或蛋白质结合来抑制某些酶的活性或破坏细胞过程。确切的途径和靶标可能因具体的应用和所研究的生物系统而异。
相似化合物的比较
类似化合物
- 5-[(2-氯-4-甲基苯氧基)甲基]-3-(3,4-二甲氧基苯基)-1,2,4-噁二唑
- 5-[(2-氟-4-甲基苯氧基)甲基]-3-(3,4-二甲氧基苯基)-1,2,4-噁二唑
- 5-[(2-碘-4-甲基苯氧基)甲基]-3-(3,4-二甲氧基苯基)-1,2,4-噁二唑
独特性
5-[(2-溴-4-甲基苯氧基)甲基]-3-(3,4-二甲氧基苯基)-1,2,4-噁二唑的独特性在于其特定的取代模式,这会影响其反应性和与其他分子的相互作用。例如,溴的存在可以增强其参与某些类型化学反应的能力,例如交叉偶联反应,使其成为合成化学中的一种有价值的化合物。
属性
分子式 |
C18H17BrN2O4 |
|---|---|
分子量 |
405.2 g/mol |
IUPAC 名称 |
5-[(2-bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H17BrN2O4/c1-11-4-6-14(13(19)8-11)24-10-17-20-18(21-25-17)12-5-7-15(22-2)16(9-12)23-3/h4-9H,10H2,1-3H3 |
InChI 键 |
DXLBYAFOVNFIPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide](/img/structure/B11628610.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-chlorobenzoate](/img/structure/B11628630.png)
![4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11628647.png)
![3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11628651.png)

![(2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11628659.png)
![N-[(Z)-[(3,4-Dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11628661.png)
![(5Z)-3-butyl-5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11628663.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11628667.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628677.png)
![2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628683.png)

![2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11628698.png)
